molecular formula C13H11ClO3S B6381957 3-Chloro-5-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261972-91-1

3-Chloro-5-(3-methylsulfonylphenyl)phenol, 95%

Cat. No. B6381957
CAS RN: 1261972-91-1
M. Wt: 282.74 g/mol
InChI Key: LUKAKFDJQXOUST-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-methylsulfonylphenyl)phenol, or 3-Chloro-5-MSPP, is a compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 246.66 g/mol. 3-Chloro-5-MSPP is a highly polar compound with a low melting point and boiling point. It is soluble in water, alcohol, and ether. 3-Chloro-5-MSPP is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a ligand in coordination chemistry.

Scientific Research Applications

3-Chloro-5-MSPP has a wide range of scientific research applications. It is used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a ligand in coordination chemistry. It is also used as a starting material for the synthesis of other compounds, such as 3-chloro-5-(3-methylsulfonylphenyl)benzoic acid and 3-chloro-5-(3-methylsulfonylphenyl)benzamide. Additionally, 3-Chloro-5-MSPP is used as an intermediate in the synthesis of pharmaceuticals, such as antifungal agents, and as a reagent in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-5-MSPP is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules. This electron donation can lead to the formation of new bonds, resulting in the formation of new compounds. Additionally, 3-Chloro-5-MSPP can act as an oxidizing agent, oxidizing other molecules and leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-MSPP are not fully understood. However, it is known that the compound has a low toxicity and is not mutagenic or carcinogenic. Additionally, 3-Chloro-5-MSPP has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-MSPP in lab experiments include its low toxicity, high solubility in water and other solvents, and its ability to act as an electron donor and oxidizing agent. Additionally, 3-Chloro-5-MSPP is a highly polar compound, making it ideal for use in a variety of reactions.
However, there are some limitations to using 3-Chloro-5-MSPP in lab experiments. The compound has a low melting point and boiling point, making it difficult to use in reactions that require higher temperatures. Additionally, 3-Chloro-5-MSPP is highly reactive, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for research involving 3-Chloro-5-MSPP. These include further investigation into the compound’s biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research into the compound’s mechanism of action and its potential uses as a reagent in organic synthesis, a catalyst in polymerization reactions, and a ligand in coordination chemistry could yield valuable insights. Finally, further research into the compound’s safety and toxicity could help to ensure its safe and effective use in a variety of applications.

Synthesis Methods

3-Chloro-5-MSPP can be synthesized via a variety of methods. The most common method is the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methylsulfonylphenylmagnesium bromide in the presence of a base. This reaction produces 3-chloro-5-(3-methylsulfonylphenyl)phenol in a yield of up to 95%. Other methods of synthesis include the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methylsulfonylphenylmagnesium chloride in the presence of a base, and the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methylsulfonylphenylmagnesium iodide in the presence of a base.

properties

IUPAC Name

3-chloro-5-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-18(16,17)13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKAKFDJQXOUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686136
Record name 5-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-methylsulfonylphenyl)phenol

CAS RN

1261972-91-1
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-3′-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261972-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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